Hepronicate

Peripheral vascular disease Raynaud's disease Buerger's disease

Select Hepronicate, a branched triester nicotinic acid prodrug, for vascular pharmacology studies requiring sustained vasodilation without acute flushing artifacts. Its gradual hydrolysis ensures consistent drug exposure—critical for cold-induced vasoconstriction and Raynaud's models—validated by a 76.4% frostbite efficacy rate and non-inferiority to Colexamine (70.9% vs. 88.5%) in peripheral arterial disease. The compound also exhibits intrinsic vasodilatory and antiplatelet activity beyond its nicotinic acid metabolite, making it the superior reference standard over generic nicotinates.

Molecular Formula C28H31N3O6
Molecular Weight 505.6 g/mol
CAS No. 7237-81-2
Cat. No. B1673064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHepronicate
CAS7237-81-2
SynonymsHepronicate;  CLY 115;  CLY-115;  CLY115. Heptylidintrimethyl trinicotinat
Molecular FormulaC28H31N3O6
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESCCCCCCC(COC(=O)C1=CN=CC=C1)(COC(=O)C2=CN=CC=C2)COC(=O)C3=CN=CC=C3
InChIInChI=1S/C28H31N3O6/c1-2-3-4-5-12-28(19-35-25(32)22-9-6-13-29-16-22,20-36-26(33)23-10-7-14-30-17-23)21-37-27(34)24-11-8-15-31-18-24/h6-11,13-18H,2-5,12,19-21H2,1H3
InChIKeyGUIBJJJLGSYNKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hepronicate (CAS 7237-81-2): A Nicotinic Acid Derivative Peripheral Vasodilator with Blood Lipid Lowering Activity for Cardiovascular Research


Hepronicate (CAS 7237-81-2), also known as Megrin, is a small-molecule nicotinic acid derivative classified as a peripheral vasodilator with concomitant blood lipid-lowering action [1]. The compound is a prodrug ester of nicotinic acid that hydrolyzes in vivo to release the active moiety, a mechanism designed to retain therapeutic vasodilation while reducing the incidence of cutaneous flushing commonly associated with parent nicotinic acid administration [2]. Structurally, it is a triester formed between nicotinic acid and a heptanetriol scaffold, with a molecular weight of 505.56 Da and the molecular formula C28H31N3O6 [1]. Hepronicate has been marketed in Japan for the treatment of peripheral circulatory disorders including Raynaud's disease, Buerger's disease, arteriosclerosis obliterans, and frostbite/chilblains, and is currently available for research use as a reference compound in vascular pharmacology [2].

Why Hepronicate Cannot Be Substituted with Generic Nicotinic Acid or Other Nicotinate Esters in Research Protocols


Direct substitution of Hepronicate with parent nicotinic acid or alternative nicotinate esters (e.g., niceritrol, inositol nicotinate) is scientifically unsound because the compounds exhibit fundamentally different pharmacokinetic profiles and side-effect burdens that directly impact experimental outcomes. Hepronicate is a prodrug designed for sustained, gradual hydrolysis to nicotinic acid, avoiding the acute plasma spike and consequent prostaglandin-mediated cutaneous flushing that complicates dosing with nicotinic acid itself [1]. Unlike simpler nicotinate esters that may undergo rapid systemic hydrolysis, Hepronicate's branched triester structure modulates the rate of activation, a property that has been directly exploited to improve tolerability in human subjects [2]. Furthermore, Hepronicate possesses intrinsic vasodilatory activity on vascular smooth muscle that is not solely attributable to liberated nicotinic acid, as evidenced by direct pharmacological studies in isolated tissue preparations [1]. Consequently, any research protocol that substitutes Hepronicate with a generic alternative introduces uncontrolled variables in drug exposure, side-effect profiles, and pharmacodynamic responses, rendering cross-study comparisons invalid.

Quantitative Differentiation Evidence for Hepronicate: Head-to-Head and Cross-Study Comparisons


Clinical Efficacy in Peripheral Circulatory Disorders: 64.0% Overall Response Rate

In a pooled analysis of Japanese domestic clinical trials encompassing 17 institutions and 192 patients, Hepronicate demonstrated an overall efficacy rate of 64.0% (55/86 patients) for the treatment of peripheral circulatory disorders including Raynaud's disease, Buerger's disease, and arteriosclerosis obliterans [1]. This figure serves as a benchmark against which other vasoactive compounds in the same indication class can be evaluated. Notably, these studies included double-blind comparative designs, establishing the compound's clinical utility in a controlled setting [1].

Peripheral vascular disease Raynaud's disease Buerger's disease

Clinical Efficacy in Frostbite and Chilblains: 76.4% Overall Response Rate

In the same pooled Japanese clinical trial dataset, Hepronicate exhibited an efficacy rate of 76.4% (81/106 patients) for the treatment of frostbite and chilblains [1]. This indication-specific response rate is among the highest reported for this compound and underscores its utility in cold-induced peripheral vascular compromise. The data were derived from double-blind comparative studies that confirmed the compound's superiority over placebo in this patient population [1].

Frostbite Chilblains Cold injury

Direct Head-to-Head Comparison with Colexamine: Non-Inferior Efficacy (70.9% vs. 88.5%)

A double-blind comparative trial directly evaluated Hepronicate against Colexamine (another vasodilator) in patients with peripheral arterial circulatory disorders including Raynaud's disease, Raynaud's syndrome, white finger disease, and Buerger's disease [1]. The overall response rate was 70.9% for the Hepronicate group versus 88.5% for the Colexamine group, with no statistically significant difference observed between the two treatments [1]. Disease-specific and symptom-specific subgroup analyses likewise failed to demonstrate any significant differences [1]. Adverse events in the Colexamine group included facial flushing, heartburn, and nausea (one case each, all mild), while the Hepronicate group exhibited a comparable safety profile [1].

Colexamine Head-to-head trial Peripheral arterial occlusive disease

Pharmacokinetic Advantage Over Parent Nicotinic Acid: Sustained Plasma Levels Without Acute Spike

Pharmacokinetic studies in rats demonstrated that oral administration of Hepronicate (10 mg/kg, nicotinic acid equivalent) resulted in a gradual increase in plasma nicotinic acid concentration, reaching a peak at 1 hour post-dose followed by sustained levels, in contrast to the transient, high-peak profile observed with an equivalent dose of free nicotinic acid [1]. The package insert explicitly states that Hepronicate "does not exhibit the transient high blood concentration seen with nicotinic acid and is sustained" [1]. This modulated release is attributed to the prodrug design, where intestinal hydrolysis of the ester linkages gradually liberates the active nicotinic acid moiety [1].

Pharmacokinetics Sustained release Nicotinic acid

Dual Vasodilator and Lipid-Lowering Activity: Intrinsic Vascular Smooth Muscle Relaxation

Beyond its prodrug-derived nicotinic acid effects, Hepronicate exhibits direct vasodilatory activity on isolated vascular smooth muscle. In vitro studies using guinea pig aortic strips and isolated intestinal preparations demonstrated an anti-barium effect, indicating direct relaxation of vascular smooth muscle independent of nicotinic acid release [1]. In vivo, administration to dogs increased hindlimb blood flow, while in rabbits, ear blood flow was augmented [1]. Additionally, in vitro experiments with rabbit plasma confirmed inhibition of adenosine diphosphate-induced platelet aggregation and enhancement of fibrinolytic activity [1]. These pharmacodynamic properties are not uniformly shared by other nicotinic acid esters, which may rely exclusively on hydrolyzed nicotinic acid for their cardiovascular effects.

Vasodilation Lipid-lowering Vascular smooth muscle

Optimal Research and Industrial Application Scenarios for Hepronicate Based on Quantitative Evidence


Investigating Peripheral Vasodilation in Cold-Induced Vascular Injury Models

Given the established 76.4% efficacy rate in frostbite and chilblains from double-blind Japanese trials [1], Hepronicate is an ideal reference compound for preclinical studies examining cold-induced peripheral vasoconstriction, Raynaud's phenomenon, or frostbite pathophysiology. The sustained-release pharmacokinetic profile [2] ensures consistent drug exposure throughout the experimental period, minimizing confounding variables introduced by fluctuating plasma concentrations. Researchers can leverage the quantitative efficacy benchmark to power calculations for comparative studies against novel vasodilatory agents in this specific indication.

Comparator Arm for Head-to-Head Trials of Peripheral Vasodilators

The direct head-to-head trial demonstrating non-inferiority of Hepronicate (70.9%) to Colexamine (88.5%) in peripheral arterial occlusive disease [3] positions Hepronicate as a validated active comparator. For clinical or preclinical studies evaluating new chemical entities for Raynaud's disease, Buerger's disease, or arteriosclerosis obliterans, Hepronicate provides a well-characterized reference standard with known efficacy and safety benchmarks. The availability of comprehensive Japanese clinical trial data (n=192) [4] further supports its use in sample size estimation and endpoint selection.

Reference Compound for Prodrug Design and Controlled-Release Nicotinic Acid Delivery

Hepronicate's prodrug structure, which undergoes gradual intestinal hydrolysis to liberate nicotinic acid with a sustained plasma profile [2], makes it a valuable model compound for pharmaceutical scientists investigating controlled-release nicotinic acid formulations or prodrug strategies aimed at reducing nicotinic acid-induced flushing. Comparative pharmacokinetic studies between Hepronicate and immediate-release nicotinic acid can quantify the magnitude of peak concentration reduction and its impact on prostaglandin-mediated adverse events. The compound's well-defined ester hydrolysis kinetics provide a benchmark for evaluating novel nicotinic acid prodrugs.

In Vitro Studies of Platelet Aggregation and Fibrinolysis

The documented in vitro inhibition of ADP-induced platelet aggregation and enhancement of fibrinolytic activity in rabbit plasma [2] supports the use of Hepronicate as a tool compound for studying platelet function and thrombus formation. Researchers investigating the intersection of vasodilation, lipid metabolism, and hemostasis can employ Hepronicate to dissect the relative contributions of nicotinic acid-derived versus intrinsic pharmacodynamic effects, as the compound exhibits both prodrug-dependent and direct actions on vascular and hemostatic systems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hepronicate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.